5,6,7,8-Tetrahydro-2-naphthoic acid

Catalog No.
S586561
CAS No.
1131-63-1
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7,8-Tetrahydro-2-naphthoic acid

CAS Number

1131-63-1

Product Name

5,6,7,8-Tetrahydro-2-naphthoic acid

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13)

InChI Key

RSWXAGBBPCRION-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)O

Synonyms

NSC 131342

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)O

Synthesis and Characterization:

Potential Biological Activities:

Studies have explored the potential biological activities of 5,6,7,8-tetrahydro-2-naphthoic acid. Some research suggests its potential as an:

  • Antimicrobial agent: It has exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antioxidant: Studies suggest its potential free radical scavenging activity, indicating its possible role as an antioxidant [].
  • Ligand for metal ions: Research suggests its ability to complex with metal ions, making it potentially useful in various applications, such as catalysis and material science [].

5,6,7,8-Tetrahydro-2-naphthoic acid is a monocarboxylic acid derived from tetrahydronaphthalene. It features a carboxylic acid group at the 6-position of the naphthalene structure. The molecular formula for this compound is C₁₁H₁₂O₂, and it has a Chemical Abstracts Service registry number of 1131-63-1. This compound plays a significant role in biochemical pathways, particularly in the anaerobic degradation of naphthalene .

, notably:

  • Reductive Dearomatization: This reaction involves the conversion of 2-naphthoic acid into its corresponding Coenzyme A ester, followed by the formation of 5,6,7,8-tetrahydro-2-naphthoyl-CoA through reductive processes .
  • Coenzyme A Reductase Reaction: This enzyme catalyzes the reduction of 5,6,7,8-tetrahydro-2-naphthoyl-CoA during anaerobic degradation processes .

Research indicates that 5,6,7,8-tetrahydro-2-naphthoic acid exhibits biological activity that may be relevant in microbial metabolism. Specifically:

  • It plays a role in the anaerobic degradation of aromatic compounds such as naphthalene.
  • The compound's derivatives are involved in microbial pathways that facilitate the breakdown of complex organic materials .

5,6,7,8-Tetrahydro-2-naphthoic acid has various applications:

  • Biochemical Research: It serves as an important intermediate in studies related to microbial metabolism and environmental biochemistry.
  • Pharmaceuticals: Its derivatives may have potential therapeutic uses due to their biological activities .

Studies on interaction mechanisms suggest that 5,6,7,8-tetrahydro-2-naphthoic acid may interact with various enzymes involved in metabolic pathways. Notably:

  • The compound is implicated in the activity of Coenzyme A reductases which are crucial for energy metabolism in certain bacteria .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 5,6,7,8-tetrahydro-2-naphthoic acid. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2-Naphthoic AcidAromatic Carboxylic AcidLacks tetrahydrogenation; more stable aromaticity
1-Naphthoic AcidAromatic Carboxylic AcidSimilar structure but different positioning
4-Hydroxy-2-naphthoic AcidHydroxy-substituted NaphthaleneContains hydroxyl group affecting solubility

Uniqueness: The tetrahydrogenation of the naphthalene ring distinguishes 5,6,7,8-tetrahydro-2-naphthoic acid from its analogs. This structural modification contributes to its specific biochemical properties and reactivity profiles.

Anaerobic vs. Aerobic Degradation Mechanisms

The biodegradation of 5,6,7,8-tetrahydro-2-naphthoic acid follows distinctly different mechanistic pathways depending on the availability of oxygen as a terminal electron acceptor [1] [2]. These pathways represent fundamentally different biochemical strategies employed by microorganisms to extract energy and carbon from this polycyclic aromatic compound.

Anaerobic Degradation Mechanisms

Anaerobic degradation of 5,6,7,8-tetrahydro-2-naphthoic acid proceeds through a highly conserved pathway that begins with the formation of 2-naphthoic acid as the central metabolic intermediate [1] [3]. This process is initiated by carboxylation reactions where bicarbonate is incorporated into the compound structure, forming the characteristic naphthoic acid framework [4] [5]. The anaerobic pathway operates under sulfate-reducing, iron-reducing, nitrate-reducing, and methanogenic conditions, with each electron acceptor system supporting distinct microbial communities capable of degrading this compound [3] [12].

The anaerobic mechanism involves sequential reduction of the aromatic ring system prior to ring cleavage, following a pattern analogous to the benzoyl-coenzyme A degradation pathway observed in monoaromatic compound metabolism [2] [5]. This reduction-before-cleavage strategy is essential because the stable aromatic structure requires destabilization through hydrogenation before ring-opening reactions can proceed efficiently [15].

Sulfate-reducing bacteria demonstrate the most extensively characterized anaerobic degradation pathway for this compound [1] [2]. These organisms utilize the compound as both carbon and energy source while reducing sulfate to sulfide, achieving complete mineralization through a series of coenzyme A-activated intermediates [4]. The pathway proceeds through stepwise reduction of the naphthoic acid ring system, generating tetrahydro-, octahydro-, and decahydro-naphthoic acid derivatives before ring cleavage occurs [5] [15].

Aerobic Degradation Mechanisms

Aerobic degradation follows a fundamentally different strategy, employing oxygen-dependent dioxygenase enzymes to directly attack the aromatic ring structure [13] [22]. The aerobic pathway begins with ring hydroxylation reactions that introduce molecular oxygen into the aromatic system, forming dihydroxy intermediates that serve as substrates for subsequent ring-cleavage reactions [25]. This direct oxygenation approach contrasts sharply with the reductive strategy employed under anaerobic conditions.

The aerobic mechanism typically involves initial dihydroxylation of the aromatic ring by multicomponent dioxygenase systems, followed by extradiol cleavage reactions that open the ring structure [13] [25]. These reactions proceed through catechol-type intermediates that are cleaved by iron-dependent dioxygenases, ultimately yielding products that can be metabolized through central metabolic pathways [22].

Aerobic degradation demonstrates significantly faster kinetics compared to anaerobic processes, with complete compound turnover achievable within hours to days rather than the weeks to months typically required for anaerobic mineralization [8] [9]. The higher energy yield associated with oxygen respiration enables more rapid microbial growth and enhanced biodegradation rates under aerobic conditions.

Key Enzymatic Systems

Tetrahydronaphthoyl-Coenzyme A Reductase

The tetrahydronaphthoyl-coenzyme A reductase represents a critical enzyme in the anaerobic degradation pathway, catalyzing the reduction of 5,6,7,8-tetrahydro-2-naphthoyl-coenzyme A to hexahydro-2-naphthoyl-coenzyme A [1] [18]. This enzyme belongs to the class I benzoyl-coenzyme A reductase family and requires ferredoxin as an electron carrier along with nicotinamide adenine dinucleotide as the ultimate electron donor [1]. The enzyme demonstrates high specificity for its tetrahydronaphthoyl-coenzyme A substrate and operates through a complex electron transport chain that facilitates the four-electron reduction reaction [18].

Kinetic characterization reveals that this reductase exhibits optimal activity under strictly anaerobic conditions with 2-oxoglutarate serving as an alternative electron donor through ferredoxin-mediated electron transfer [1] [18]. The enzyme system requires adenosine triphosphate for optimal activity and demonstrates sensitivity to oxygen exposure, which rapidly inactivates the iron-sulfur clusters essential for electron transport function [1].

Hexahydronaphthoyl-Coenzyme A Hydratase

The hexahydronaphthoyl-coenzyme A hydratase catalyzes the stereospecific addition of water to the fully reduced naphthoyl-coenzyme A intermediate, forming β-hydroxy-octahydro-2-naphthoyl-coenzyme A [1] [18]. This enzyme operates through a mechanism analogous to other hydratases in the β-oxidation pathway, positioning a hydroxyl group in the β-position relative to the carboxyl-coenzyme A moiety [18]. The hydratase demonstrates strict substrate specificity and requires no cofactors beyond water for catalytic activity.

The enzyme plays a crucial role in preparing the reduced naphthoyl intermediate for subsequent oxidation and ring cleavage reactions [1]. Its activity is essential for pathway progression, as demonstrated by the accumulation of hexahydronaphthoyl-coenzyme A in systems where downstream enzymes are inhibited or absent [18].

β-Hydroxyacyl-Coenzyme A Dehydrogenase

The β-hydroxyacyl-coenzyme A dehydrogenase oxidizes the β-hydroxy intermediate formed by the hydratase, generating a β-oxo-decahydro-2-naphthoyl-coenzyme A product [1] [18]. This nicotinamide adenine dinucleotide-dependent enzyme operates through the same mechanism employed in fatty acid β-oxidation, removing two electrons and two protons from the β-hydroxy substrate [18]. The enzyme requires nicotinamide adenine dinucleotide as an electron acceptor and demonstrates optimal activity under anaerobic conditions.

The dehydrogenase activity is critical for generating the β-oxo intermediate that serves as substrate for the subsequent ring-cleaving hydrolase [1]. The enzyme shows sensitivity to nicotinamide adenine dinucleotide to reduced nicotinamide adenine dinucleotide ratios, with excess reduced nicotinamide adenine dinucleotide inhibiting forward reaction progress [18].

Ring-Cleaving Hydrolase

The ring-cleaving hydrolase represents the first enzyme capable of opening the saturated ring structure in the anaerobic degradation pathway [1] [18]. This enzyme acts on the β-oxo-decahydro-2-naphthoyl-coenzyme A intermediate, catalyzing hydrolytic cleavage that yields cis-2-carboxycyclohexylacetyl-coenzyme A as the primary ring-opened product [1]. The hydrolase operates through a water-dependent mechanism that does not require additional cofactors or energy input.

This enzyme activity represents a critical breakthrough in understanding anaerobic polycyclic aromatic hydrocarbon degradation, as it provides the first direct evidence for ring-opening reactions in these pathways [1] [18]. The hydrolase demonstrates high specificity for its β-oxo substrate and produces ring cleavage products that connect to previously characterized lower degradation pathways.

Tetralin Dioxygenase Systems

Tetralin dioxygenase systems represent the primary enzymatic machinery for aerobic degradation of tetrahydronaphthoic acid and related compounds [13] [25]. These multicomponent enzyme systems consist of an iron-sulfur ferredoxin, a flavin adenine dinucleotide-containing reductase, and a terminal oxygenase component that carries out the actual hydroxylation reaction [13]. The system requires molecular oxygen, reduced nicotinamide adenine dinucleotide, and ferrous iron for optimal catalytic activity.

The dioxygenase catalyzes the stereospecific incorporation of both atoms of molecular oxygen into the aromatic substrate, forming cis-dihydrodiol products [13] [25]. These enzymes demonstrate broad substrate specificity, accepting various tetrahydronaphthalene derivatives and related bicyclic aromatic compounds [22]. The terminal oxygenase component contains a non-heme iron center that activates molecular oxygen for the hydroxylation reaction.

Extradiol Dioxygenases

Extradiol dioxygenases catalyze the meta-cleavage of catechol-type intermediates formed during aerobic degradation [13] [25]. The characterized tetrahydronaphthalene extradiol dioxygenase forms a decameric structure and requires ferrous iron for catalytic activity [13]. This enzyme cleaves 1,2-dihydroxy-5,6,7,8-tetrahydronaphthalene at the extradiol position, generating hydroxymuconic semialdehyde products that undergo spontaneous cyclization [13].

The enzyme demonstrates maximum velocity of 40.5 units per milligram protein with a Michaelis constant of 18.6 micromolar for its primary substrate [13]. The extradiol dioxygenase shows broader substrate specificity than the initial dioxygenase, accepting 1,2-dihydroxynaphthalene, methylated catechols, and 2,3-dihydroxybiphenyl as alternative substrates [13] [25].

Metabolic Intermediates and Downstream Pathways

Primary Metabolic Intermediates

The anaerobic degradation pathway generates a well-characterized series of coenzyme A-activated intermediates that provide insights into the step-wise reduction and ring modification processes [1] [5]. The pathway begins with 2-naphthoyl-coenzyme A formation through adenosine triphosphate-dependent activation of 2-naphthoic acid [2] [5]. This activated intermediate undergoes sequential reduction to form 5,6,7,8-tetrahydro-2-naphthoyl-coenzyme A, followed by further reduction to hexahydro-2-naphthoyl-coenzyme A [1] [18].

The fully reduced hexahydronaphthoyl-coenzyme A intermediate represents a critical branch point in the pathway, where hydration reactions introduce functional groups necessary for subsequent ring cleavage [1] [18]. The hydrated product, β-hydroxy-octahydro-2-naphthoyl-coenzyme A, undergoes oxidation to form the corresponding β-oxo intermediate that serves as the direct substrate for ring-opening reactions [18].

Mass spectrometric analysis has identified additional downstream intermediates including compounds with molecular ion peaks at mass-to-charge ratios of 962 and 936, corresponding to various oxidation states of the ring-opened products [1] [18]. These intermediates demonstrate the complex series of β-oxidation-like reactions that process the ring cleavage products toward central metabolic pathways.

Ring Cleavage Products

The primary ring cleavage product in anaerobic degradation is cis-2-carboxycyclohexylacetyl-coenzyme A, which represents the first stable intermediate following ring opening [1] [18]. This compound preserves all carbon atoms from the original naphthoic acid structure while eliminating the aromatic character through ring saturation and cleavage [5] [15]. The formation of this intermediate provides direct evidence that anaerobic degradation proceeds through saturated cyclohexane derivatives rather than through monoaromatic intermediates.

Alternative ring cleavage products include a diacid compound with molecular formula C11H16O4, identified in cultures degrading naphthalene, 2-methylnaphthalene, and tetralin under anaerobic conditions [5] [15]. This compound contains a cyclohexane ring structure with two carboxylic acid side chains, suggesting alternative cleavage patterns that preserve the basic ring framework while introducing multiple carboxyl functionalities [15].

Gas chromatography-mass spectrometry analysis reveals that this diacid intermediate can contain either acetic acid and propenic acid side chains or carboxy and butenic acid side chains, indicating multiple isomeric forms of the ring cleavage product [5] [15]. The preservation of all carbon atoms from the precursor structure demonstrates the conservative nature of anaerobic ring cleavage reactions.

Downstream Metabolic Pathways

The ring cleavage products undergo further processing through β-oxidation-like reactions that systematically shorten the side chain structures [1] [5]. The cis-2-carboxycyclohexylacetyl-coenzyme A intermediate is processed through a previously characterized lower degradation pathway that ultimately connects to central metabolic routes [18]. This pathway involves sequential β-oxidation reactions that remove two-carbon units from the side chain while preserving the cyclohexane ring structure.

One key downstream intermediate is 2-carboxycyclohexylacetic acid, formed through β-oxidation of one side chain from the diacid ring cleavage product [5] [15]. This compound represents a convergence point for multiple degradation pathways and serves as substrate for further ring modifications that ultimately yield central metabolic intermediates [15].

The terminal steps of the downstream pathway involve additional ring modifications that convert the cyclohexane derivatives to compounds that can enter the tricarboxylic acid cycle [1] [5]. These reactions complete the degradation process, achieving full mineralization of the original aromatic structure to carbon dioxide and water under aerobic conditions, or to carbon dioxide, methane, and reduced inorganic compounds under anaerobic conditions [3] [12].

Pathway ComponentAnaerobic MechanismAerobic MechanismKey Differences
Initial ActivationCarboxylation to 2-naphthoic acid [1] [4]Ring hydroxylation [13] [22]Reductive vs. oxidative strategy
Ring ProcessingSequential reduction before cleavage [1] [5]Direct oxygenation and cleavage [13] [25]Energy requirements and kinetics
Key IntermediatesCoenzyme A-activated derivatives [1] [18]Catechol-type compounds [13] [25]Cofactor dependencies
Ring CleavageHydrolytic mechanism [1] [18]Dioxygenase-mediated [13]Oxygen requirements
Terminal ProductsCyclohexane derivatives [5] [15]Central metabolic intermediates [22]Pathway convergence points
Enzyme SystemSubstrateProductCofactor RequirementsKinetic Parameters
Tetrahydronaphthoyl-CoA reductase [1] [18]5,6,7,8-Tetrahydro-2-naphthoyl-CoAHexahydro-2-naphthoyl-CoANADH, ferredoxin, ATPComplete conversion in 45 min with 2-oxoglutarate
Hexahydronaphthoyl-CoA hydratase [1] [18]Hexahydro-2-naphthoyl-CoAβ-hydroxy-octahydro-2-naphthoyl-CoAWater onlyHigh activity, no cofactors required
β-hydroxyacyl-CoA dehydrogenase [1] [18]β-hydroxy-octahydro-2-naphthoyl-CoAβ-oxo-decahydro-2-naphthoyl-CoANAD+Inhibited by excess NADH
Ring-cleaving hydrolase [1] [18]β-oxo-decahydro-2-naphthoyl-CoAcis-2-carboxycyclohexylacetyl-CoAWaterNovel hydrolytic mechanism
Tetralin dioxygenase [13] [25]Tetrahydronaphthalene derivativescis-dihydrodiol productsO2, NADH, Fe2+Broad substrate specificity
Extradiol dioxygenase [13]1,2-dihydroxy-5,6,7,8-tetrahydronaphthaleneHydroxymuconic semialdehydeFe2+, O2Vmax = 40.5 U/mg, Km = 18.6 μM
Metabolic IntermediateMolecular FormulaFormation PathwayDownstream FatePathway Significance
2-Naphthoic acid [1] [4]C11H8O2Carboxylation of parent compoundCoA activationCentral convergence point
2-Naphthoyl-CoA [1] [5]C32H46N7O19P3SATP-dependent activationSequential reductionEnergy-requiring activation
5,6,7,8-Tetrahydro-2-naphthoyl-CoA [1] [18]C32H50N7O19P3SFour-electron reductionFurther reduction to hexahydro formFirst reduction product
Hexahydro-2-naphthoyl-CoA [1] [18]C32H52N7O19P3SComplete ring saturationHydration reactionFully reduced intermediate
cis-2-carboxycyclohexylacetyl-CoA [1] [18]C30H48N7O20P3SRing cleavage productβ-oxidation pathwayFirst ring-opened product
2-carboxycyclohexylacetic acid [5] [15]C9H14O4β-oxidation of side chainCentral metabolismLower pathway intermediate
C11H16O4-diacid [5] [15]C11H16O4Alternative ring cleavageβ-oxidation processingAlternative cleavage product

5,6,7,8-Tetrahydro-2-naphthoic acid represents a partially hydrogenated naphthalene derivative that exhibits unique reactivity patterns in hydrogenation and isomerization processes. The compound's structure, featuring a saturated cyclohexane ring fused to an aromatic benzene ring with a carboxylic acid substituent, provides multiple sites for chemical modification through selective hydrogenation and isomerization reactions [1] [2] [3].

Selective Hydrogenation Processes

The formation of 5,6,7,8-tetrahydro-2-naphthoic acid through selective hydrogenation of 2-naphthoic acid demonstrates remarkable selectivity for the unsubstituted aromatic ring. Research has shown that catalytic hydrogenation using palladium on carbon (10%) in absolute ethanol yields the target compound with 99% efficiency [4]. This exceptional selectivity arises from the electron-withdrawing effect of the carboxylic acid group, which deactivates the substituted ring toward hydrogenation while leaving the unsubstituted ring more susceptible to reduction [5].

The hydrogenation mechanism proceeds through a stepwise reduction process, with the formation of 5,6,7,8-tetrahydro-2-naphthoyl-coenzyme A (THNCoA) as an intermediate in biological systems. Studies using cell extracts from anaerobic naphthalene-degrading bacteria have revealed that THNCoA undergoes further reduction to hexahydro-2-naphthoyl-CoA (HHNCoA) via THNCoA reductase enzymes [6] [7]. This enzymatic reduction system demonstrates the compound's susceptibility to further hydrogenation under appropriate conditions.

Supported Catalyst Systems

Advanced catalyst systems employing molecular sieve and activated carbon supports loaded with active metals (tungsten, molybdenum, nickel, and cobalt) have shown exceptional performance in selective hydrogenation reactions. These catalysts achieve 100% conversion rates with selectivities exceeding 73% under neutral conditions at 70°C and 2.0 MPa hydrogen pressure [8]. The catalyst preparation involves independent loading of active metals on molecular sieve and activated carbon supports, maximizing the synergistic effect between carrier and metal while avoiding competitive adsorption issues.

The supported catalyst system demonstrates superior activity compared to traditional Raney nickel catalysts, which typically require acidic conditions (pH 2-5) and higher temperatures (80-110°C) to achieve comparable results. The neutral reaction conditions provided by the advanced catalyst system eliminate the need for corrosive acid additives while maintaining high activity and selectivity [8].

Isomerization Reactions

5,6,7,8-Tetrahydro-2-naphthoic acid undergoes various isomerization reactions, particularly involving the carboxylic acid position and the degree of saturation. The compound can be distinguished from its positional isomer 1,2,3,4-tetrahydro-2-naphthoic acid, which features saturation in the opposite ring system. This structural difference results in distinct reactivity patterns, with the 5,6,7,8-tetrahydro isomer showing greater stability toward further reduction [9] [10].

Isomerization studies have revealed that the activation of naphthalene derivatives for anaerobic degradation occurs specifically at the aromatic ring, with the addition of a C1 unit (carboxyl group) being selective for unsaturated positions. The formation of 5,6,7,8-tetrahydro-2-naphthoic acid from tetralin degradation demonstrates this selectivity, as 1,2,3,4-tetrahydro-2-naphthoic acid was not detected in metabolic studies [5].

Mechanistic Considerations

The hydrogenation of naphthoic acid derivatives follows a well-established mechanism involving coordination of the aromatic ring to the metal catalyst surface, followed by stepwise hydrogen addition. The presence of the carboxylic acid group influences both the electronic properties and the steric accessibility of the aromatic rings, leading to selective reduction of the unsubstituted ring [1] [2].

Kinetic studies have shown that the hydrogenation rate depends on factors including catalyst loading, hydrogen pressure, temperature, and solvent effects. The optimal conditions for achieving high selectivity involve moderate temperatures (50-90°C), elevated hydrogen pressures (1.0-3.0 MPa), and the use of polar protic solvents such as ethanol or isopropanol [8].

The electronic effects of the carboxylic acid group extend beyond simple inductive effects, as the conjugation between the carboxyl group and the aromatic ring system influences the electron density distribution throughout the molecule. This electronic perturbation contributes to the observed regioselectivity in hydrogenation reactions and provides a basis for predicting reaction outcomes [11].

Diels-Alder and Cycloaddition Chemistry

The cycloaddition chemistry of 5,6,7,8-tetrahydro-2-naphthoic acid and related naphthalene derivatives represents a fascinating area of organic synthesis, where the partially saturated ring system provides unique reactivity patterns distinct from fully aromatic or completely saturated analogs. The compound's dual aromatic-aliphatic character creates opportunities for selective cycloaddition reactions that can be exploited for synthetic transformations [12] [13].

Naphthalene Diels-Alder Reactions

Despite the general inertness of naphthalene derivatives toward pericyclic reactions under standard conditions, recent advances have demonstrated that these compounds readily undergo Diels-Alder reactions when coencapsulated with suitable dienophiles within self-assembled molecular flask environments. This breakthrough has revealed unusual reactivity patterns that challenge conventional understanding of aromatic cycloaddition chemistry [12] [14].

The key discovery involves the use of self-assembled host cavities that preorganize reactants and significantly reduce the entropic cost of the reaction. When naphthalene derivatives are confined within these molecular flasks alongside appropriate dienophiles, the reactions proceed with remarkable regioselectivity, favoring the formation of electronically disfavored exo adducts. This stereoselectivity reversal represents a significant departure from the classical Alder endo rule [14].

Regioselectivity in Substituted Systems

In substituted naphthalene systems, including those with tetrahydro modifications, the Diels-Alder reaction exhibits strong preference for the less electron-rich, unsubstituted ring. This regioselectivity pattern has been observed consistently across various substituted naphthalene derivatives, indicating that electronic effects dominate over steric considerations in determining reaction outcomes [12] [14].

The regioselectivity observed in naphthalene cycloaddition reactions provides valuable insights into the electronic structure of 5,6,7,8-tetrahydro-2-naphthoic acid. The presence of the carboxylic acid group significantly influences the electron density distribution, making the substituted ring less reactive toward dienophiles while maintaining the reactivity of the unsubstituted aromatic ring [11].

Cycloaddition Mechanisms

The mechanism of Diels-Alder reactions involving naphthalene derivatives has been extensively studied using computational methods and experimental kinetic analyses. The traditional explanation for dienophile selectivity involves frontier molecular orbital interactions, where the HOMO of the diene interacts with the LUMO of the dienophile in normal electron-demand reactions [13].

However, recent studies have revealed that Lewis acid catalysis operates through a different mechanism than previously understood. Rather than simply lowering the dienophile LUMO energy, Lewis acids accelerate Diels-Alder reactions by reducing destabilizing steric Pauli repulsion between the interacting diene and dienophile. This mechanism, termed "Pauli-lowering catalysis," involves polarization of occupied orbital density away from the reactive C=C double bond of the dienophile [13].

Intramolecular Cycloaddition Reactions

The development of intramolecular dehydrogenative Diels-Alder reactions has opened new avenues for synthesizing functionalized naphthalene derivatives. These reactions involve styrene-alkyne precursors that undergo cyclization to form naphthalene products through a thermal dehydrogenative process. Microwave-assisted conditions have proven particularly effective for promoting these transformations, offering enhanced reaction rates and improved yields compared to conventional heating [15].

The intramolecular approach circumvents many of the challenges associated with intermolecular naphthalene cycloaddition, including poor regioselectivity and competing polymerization reactions. The tethered nature of the reacting partners ensures high effective molarity and promotes the desired cyclization pathway [15].

Perylene Bay-Region Cycloaddition

The extension of cycloaddition methodology to larger polycyclic aromatic systems has revealed interesting parallels with naphthalene chemistry. Perylene derivatives undergo Diels-Alder reactions specifically at the bay region, with maleic anhydride serving as an effective dienophile. These reactions are thermally reversible, requiring the use of oxidizing agents such as p-chloranil to achieve irreversible aromatization of the cycloadduct [16].

The bay-region selectivity observed in perylene cycloaddition provides insights into the electronic and steric factors governing cycloaddition site selectivity in polycyclic aromatic systems. The curved geometry of the perylene bay region creates a reactive pocket that accommodates dienophiles effectively while maintaining favorable orbital overlap geometries [16].

Synthetic Applications

The unique cycloaddition reactivity of naphthalene derivatives has found application in the synthesis of complex molecular architectures. The ability to achieve regioselective and stereoselective cycloaddition reactions provides access to substituted tetrahydronaphthalene derivatives that would be difficult to prepare through alternative synthetic routes [15].

The development of microwave-assisted dehydrogenative Diels-Alder reactions has enabled the efficient synthesis of cyclopenta[b]naphthalenes, which serve as precursors to fluorescent dyes and other functional materials. These reactions demonstrate the synthetic utility of cycloaddition chemistry in accessing complex naphthalene-based structures [15].

Sulfonamide and Bioconjugation Derivatives

The derivatization of 5,6,7,8-tetrahydro-2-naphthoic acid through sulfonamide formation and bioconjugation represents a rapidly expanding area of medicinal chemistry and biochemical research. The compound's structural features, including the carboxylic acid functionality and the tetrahydronaphthalene backbone, provide multiple sites for chemical modification that can be exploited for developing targeted therapeutic agents and molecular probes [17] [18].

Sulfonamide Derivative Formation

The incorporation of sulfonamide groups into naphthoic acid derivatives has been extensively studied for developing molecular recognition systems and pharmaceutical agents. Research has demonstrated that the introduction of a sulfonamide group at the C-8 position of naphthalene, combined with a carboxamide at the C-2 position, creates an adjustable cleft structure with oxyanion hole geometry [17] [19].

These sulfonamide-containing naphthoic acid derivatives exhibit remarkable binding affinity for specific molecular targets through their ability to form multiple hydrogen bonds. The double hydrogen bond donor pattern achieved through sulfonamide incorporation provides enhanced recognition capabilities for biological substrates, making these compounds valuable tools in medicinal chemistry and molecular biology [20].

The synthetic approach to sulfonamide derivatives typically involves the conversion of naphthoic acid to the corresponding acid chloride using reagents such as thionyl chloride, followed by reaction with sulfonamide-containing amines. This methodology has been successfully applied to create libraries of sulfonamide-functionalized naphthoic acid analogs with diverse biological activities [21].

Bioconjugation Strategies

The development of bioconjugation methodologies for naphthoic acid derivatives has enabled the creation of sophisticated molecular probes and therapeutic conjugates. A particularly notable example involves the use of 2-naphthoic acid derivatives as templates for developing P2Y14 receptor fluorescent probes. These studies have demonstrated that potency can be preserved during chain functionalization, leading to highly selective fluorescent molecular probes [18].

The bioconjugation approach employs strategic functionalization of the naphthoic acid core to introduce reactive handles for subsequent coupling reactions. The use of alkynyl or amino derivatives enables click chemistry or amide coupling reactions, respectively, providing versatile platforms for attaching diverse functional groups [18].

Peptide Conjugation Systems

Advanced peptide conjugation strategies have been developed using bifunctional linkers that combine maleimide and iodoacetyl functional groups. These systems enable one-pot, site-specific conjugation of cysteine-containing peptides with naphthoic acid derivatives, creating stable conjugates suitable for biological applications [22].

The peptide conjugation methodology involves a three-step process: initial maleimide-mediated peptide conjugation, followed by alkylation with a second peptide, and finally hydrolysis to convert unstable thiosuccinimide bonds to stable thioether linkages. This approach has been successfully applied to create dual-pharmacology peptide conjugates with enhanced therapeutic properties [22].

Fluorescent Probe Development

The development of fluorescent probes based on naphthoic acid derivatives has revolutionized receptor pharmacology studies. The incorporation of fluorophores such as Alexa Fluor 488 into naphthoic acid scaffolds has yielded probes with exceptional receptor affinity and selectivity. A notable example is compound MRS4174, which exhibits a Ki value of 80 pM for the P2Y14 receptor [18].

The success of fluorescent probe development relies on careful structural optimization to preserve receptor binding affinity while introducing fluorescent functionality. Molecular modeling studies based on P2Y12 receptor crystal structures have guided the design of these probes, identifying optimal sites for fluorophore attachment that maintain biological activity [18].

Structure-Activity Relationships

Comprehensive structure-activity relationship studies have revealed key features required for biological activity in naphthoic acid derivatives. The carboxylic acid group appears essential for receptor recognition, as demonstrated by the 400-fold reduction in activity observed upon esterification. The piperidine nitrogen in certain derivatives provides a suitable site for chain extension without significant loss of potency [18].

The electronic and steric properties of substituents on the naphthoic acid core significantly influence biological activity. Electron-withdrawing groups generally enhance receptor binding, while bulky substituents can disrupt key binding interactions. These findings have informed the design of optimized derivatives with improved pharmacological profiles [18].

Fatty Acid Conjugation

The modification of naphthoic acid derivatives with long-chain fatty acids has emerged as a strategy for enhancing pharmacokinetic properties. Site-specific conjugation through cysteine residues enables the attachment of fatty acids such as C16 and C18 diacids, resulting in conjugates with prolonged biological half-lives and altered biodistribution profiles [22].

The fatty acid conjugation approach offers several advantages over traditional solid-phase synthesis methods, including simplified purification procedures and improved scalability. The resulting conjugates exhibit enhanced stability against proteolytic degradation and reduced renal clearance, making them attractive candidates for therapeutic development [22].

Mechanistic Insights

The mechanism of action of sulfonamide and bioconjugated naphthoic acid derivatives involves multiple molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The rigid naphthalene backbone provides a stable framework for presenting functional groups in optimal orientations for target binding [17] [18].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Heavy Atom Count

13

Appearance

Assay:≥99%A crystalline solid

Melting Point

155.5 °C

UNII

B84YP7QPC8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1131-63-1

Wikipedia

5,6,7,8-tetrahydro-2-naphthoic acid

Dates

Last modified: 08-15-2023

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